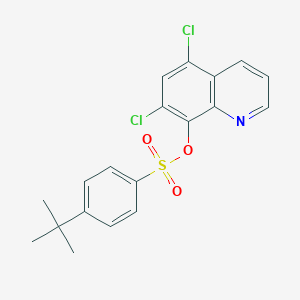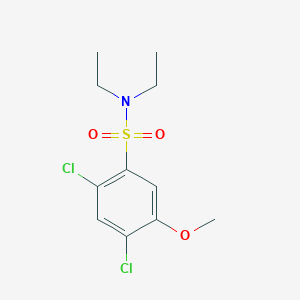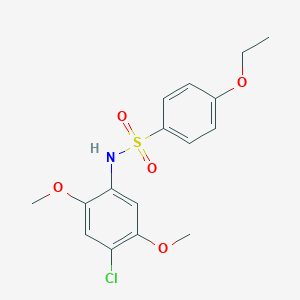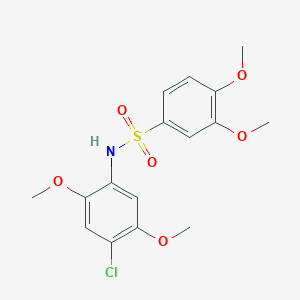
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide, commonly known as DBNE, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DBNE belongs to the class of sulfonamide compounds and has been studied extensively for its pharmacological properties.
科学的研究の応用
DBNE has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. It has also been investigated for its antibacterial activity against gram-positive and gram-negative bacteria. DBNE has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), a bacterial strain that is resistant to many commonly used antibiotics. Additionally, DBNE has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
作用機序
The exact mechanism of action of DBNE is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and division. DBNE has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. DBNE has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can have therapeutic implications.
Biochemical and Physiological Effects:
DBNE has been shown to have a range of biochemical and physiological effects. In animal models, DBNE has been shown to reduce tumor growth and increase survival rates. DBNE has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, DBNE has been shown to have antibacterial activity against various bacterial strains, including MRSA.
実験室実験の利点と制限
One advantage of using DBNE in lab experiments is its potency. DBNE has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. Additionally, DBNE has been shown to have a wide range of pharmacological properties, which makes it a versatile compound for studying various biological processes. However, one limitation of using DBNE in lab experiments is its solubility. DBNE is not very soluble in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on DBNE. One area of interest is the development of DBNE derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of DBNE as a treatment for other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of DBNE and its potential as a therapeutic agent.
合成法
DBNE can be synthesized using a multistep process that involves the reaction of cyclohexylamine with 2,5-dibromobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with ethylamine to yield DBNE. The purity and yield of DBNE can be improved by using advanced purification techniques such as recrystallization and chromatography.
特性
製品名 |
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide |
|---|---|
分子式 |
C14H19Br2NO2S |
分子量 |
425.2 g/mol |
IUPAC名 |
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Br2NO2S/c1-2-17(12-6-4-3-5-7-12)20(18,19)14-10-11(15)8-9-13(14)16/h8-10,12H,2-7H2,1H3 |
InChIキー |
BHKYMZVWBBLDPM-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
正規SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)

![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)

![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)


![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)